Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate

Description

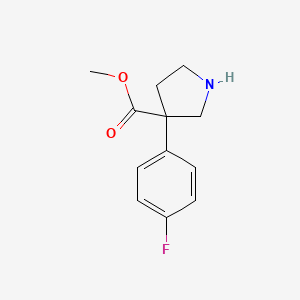

Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative characterized by a 4-fluorophenyl substituent at the 3-position of the pyrrolidine ring and a methyl ester group at the same carbon.

Properties

Molecular Formula |

C12H14FNO2 |

|---|---|

Molecular Weight |

223.24 g/mol |

IUPAC Name |

methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C12H14FNO2/c1-16-11(15)12(6-7-14-8-12)9-2-4-10(13)5-3-9/h2-5,14H,6-8H2,1H3 |

InChI Key |

MRSYHSNIQWVKAR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCNC1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The resulting intermediate is then esterified using methanol and a strong acid catalyst such as sulfuric acid to yield the final product. The reaction conditions often require controlled temperatures and inert atmosphere to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Oxidation: 3-(4-fluorophenyl)pyrrolidine-3-carboxylic acid.

Reduction: Methyl 3-(4-fluorophenyl)pyrrolidine-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances its binding affinity to certain receptors, while the pyrrolidine ring contributes to its overall stability and bioavailability. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target receptor.

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

Key differences arise in the aromatic substituents and functional groups attached to the pyrrolidine core. The following table summarizes structural and synthetic data from the evidence:

Key Observations:

Bromine in the Parchem compound (4-bromophenyl) may increase molecular weight and polarizability, influencing binding kinetics differently than fluorine .

Functional Group Modifications :

- The methyl ester in the target compound and contrasts with carboxylic acid derivatives in . Esters are typically prodrug motifs, improving membrane permeability, whereas carboxylic acids may enhance target engagement but reduce bioavailability.

Synthetic Accessibility :

- Analogs with trifluoromethylphenyl ureido groups (e.g., ) exhibit moderate yields (63–68%), suggesting challenges in introducing bulky substituents. The target compound’s simpler structure may offer higher synthetic efficiency.

Physicochemical and Pharmacokinetic Implications

- The bromophenyl analog may exhibit even higher logP due to bromine’s hydrophobicity.

- Metabolic Stability : Fluorination generally reduces oxidative metabolism, whereas methoxy groups (as in ) are susceptible to demethylation.

- Solubility : Carboxylic acid derivatives (e.g., ) are more water-soluble than ester-containing analogs, which could influence formulation strategies.

Biological Activity

Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a fluorinated phenyl group, which enhances its lipophilicity and receptor binding capabilities. The structural formula can be represented as follows:

This compound is characterized by the presence of a methyl ester at the carboxylate position, contributing to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorophenyl group increases binding affinity to hydrophobic pockets in proteins, while the pyrrolidine ring provides structural stability. This interaction can lead to:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may play a role in various metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, potentially influencing signaling pathways associated with disease processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in infectious disease treatment .

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against various tumor cell lines .

- Neuroprotective Effects : Given its structure, it may have implications in treating neurological disorders by modulating neurotransmitter systems .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced viability of cancer cell lines | |

| Neuroprotective | Potential modulation of neurotransmitter systems |

Case Study: Anticancer Activity

In a recent study, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated significant growth inhibition across multiple types, with IC50 values ranging from 10 to 30 µM depending on the cell line tested. This suggests that the compound may serve as a lead structure for developing new anticancer agents.

Case Study: Enzyme Inhibition

Another study investigated the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results showed that this compound inhibited enzyme activity with IC50 values in the low micromolar range, indicating its potential as a therapeutic agent targeting metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.